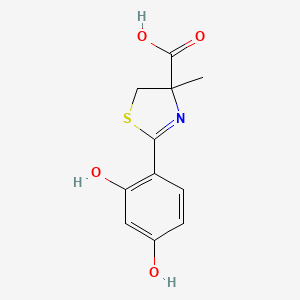

(2Z,4S)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C11H11NO4S |

|---|---|

Molecular Weight |

253.28 g/mol |

IUPAC Name |

2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16) |

InChI Key |

OEUUFNIKLCFNLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

L-Cysteine and Aldehydes/Ketones Condensation

The primary synthesis route for (2Z,4S)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid involves the condensation reaction between L-cysteine and suitable aldehydes or ketones under controlled conditions. This method utilizes the fundamental chemistry of thiazolidine ring formation, which occurs through a specific reaction pathway.

The mechanism for this condensation reaction begins with the nucleophilic attack by the sulfur atom in L-cysteine on the electrophilic carbon of the appropriate aldehyde or ketone containing the 2-hydroxy-4-oxocyclohexa-2,5-diene structure. This initial interaction forms a half thioketal intermediate, which subsequently undergoes ring closure with the elimination of water, producing the desired thiazolidine derivative.

The stereochemistry at the 4-position (4S) is derived directly from the L-cysteine starting material, ensuring stereoselectivity in the final product. This aspect is particularly important for maintaining the biological activity of Deferitrin as an iron chelator.

Reaction Mechanism Details

The detailed mechanism for the formation of thiazolidine derivatives through condensation follows this general pathway:

Nucleophilic attack: The sulfur atom of L-cysteine performs a nucleophilic attack on the electrophilic carbon atom of the aldehyde or ketone, forming a half thioketal intermediate.

Electron transfer: The nucleophilic attack continues with the sulfur's free electrons targeting the electron-deficient carbon atom of the carbonyl group.

Ring-closure: A subsequent ring-closure reaction occurs with the elimination of water, producing the thiazolidine derivative with the specific (2Z,4S) configuration.

This mechanism establishes an equilibrium between the half thioketal and the thiazolidine derivative in aqueous solution. This equilibrium relationship significantly influences both the yield and purity of the final compound, necessitating careful control of reaction conditions.

Optimization Parameters

Several critical parameters must be optimized to achieve high yield and stereoselectivity in the synthesis of this compound:

Table 1: Critical Parameters for Condensation Reaction Optimization

| Parameter | Effect on Reaction | Optimal Conditions |

|---|---|---|

| pH | Influences equilibrium between half thioketal and thiazolidine derivative | Slightly acidic conditions favor ring closure |

| Temperature | Affects reaction rate and stereoselectivity | Lower temperatures (20-30°C) enhance stereoselectivity |

| Solvent | Impacts solubility and equilibrium position | Aqueous or mixed aqueous-organic systems |

| Reaction time | Determines conversion and potential side reactions | Typically 6-24 hours depending on conditions |

| Catalyst | May accelerate reaction and influence stereoselectivity | Acid catalysts can promote reaction |

The precise optimization of these parameters requires experimental validation specific to the synthesis of Deferitrin, as slight variations can significantly impact the yield and purity of the final product.

Fermentative Preparation Approaches

Microbial Production Principles

An alternative approach to synthesizing this compound involves fermentative methods using microorganisms. This biocatalytic approach offers several advantages, particularly regarding stereoselectivity and potentially scalability.

The fermentative production pathway typically involves:

Selection of microorganism strains that overexpress genes encoding proteins involved in exporting cellular materials. These strains can efficiently produce and secrete L-cysteine or the thiazolidine derivative directly.

Cultivation in appropriate media with carbon, nitrogen, and sulfur sources to support growth and product formation.

L-cysteine produced by the microorganism reacts with aldehydes or ketones (either produced by the microorganism or added externally) to form the thiazolidine derivative.

The product is secreted into the extracellular medium, facilitating its isolation.

A significant advantage of the fermentative approach is that only the thiazolidine diastereomer with R configuration at the C4 carbon atom typically forms due to the stereoselective nature of L-cysteine production by cellular enzymes. This stereoselectivity aligns with the requirements for Deferitrin, which possesses the (4S) configuration.

Genetic Engineering Strategies

Genetic modifications significantly enhance thiazolidine derivative production through fermentation. Research with E. coli strains has demonstrated that specific genetic constructs can substantially increase yield.

Table 2: Effect of Genetic Modifications on Thiazolidine Derivative Production in E. coli

| Plasmid Construction | Production After 24h | Production After 48h |

|---|---|---|

| pACYC184/cysEIV | 1.0 g/L | 1.6 g/L |

| pACYC184/cysEIV-mar | 3.8 g/L | 5.0 g/L |

| pACYC184/cysEIV-GAPDH-ORF306 | 3.8 g/L | 3.2 g/L + 6.3 g/L* |

*The additional amount represents precipitated Gelucystine in g/L.

Table 3: Effect of Alternative Genetic Modifications on Production

| Plasmid Construction | Production After 24h | Production After 48h |

|---|---|---|

| pACYC184/cysEX | 4.9 g/L | 6.8 g/L |

| pACYC184/cysEX-mar | 5.9 g/L | 11.4 g/L |

| pACYC184/cysEX-GAPDH-ORF306 | 12.8 g/L | 7.2 g/L + 12.0 g/L* |

*The additional amount represents precipitated Gelucystine in g/L.

These data demonstrate that the pACYC184/cysEX-GAPDH-ORF306 construct achieved the highest total production (19.2 g/L) after 48 hours of fermentation. While these results are for thiazolidine derivatives generally, they provide valuable reference points for optimizing the fermentative production of Deferitrin specifically.

Fermentation Process Optimization

Optimizing the fermentative production of this compound requires careful attention to multiple process parameters:

Medium Composition : The fermentation medium must contain appropriate:

Fermentation Conditions :

- Temperature: Typically maintained at 30°C

- pH: Controlled to optimize growth and product formation

- Aeration: Sufficient to support aerobic metabolism

- Agitation: Ensures homogeneous distribution of nutrients and cells

Feed Strategies :

These parameters require careful monitoring and adjustment throughout the fermentation process to maximize production while minimizing byproduct formation.

Purification and Recovery Methods

Analysis and Characterization

Accurate analysis of the prepared this compound is essential for confirming product identity and purity:

Quantitative Analysis : The compound can be analyzed indirectly by measuring L-cysteine after inducing conversion from the thiazolidine derivative under strong acid conditions. Treatment with triketohydrindene hydrate (ninhydrin) allows spectrophotometric detection at 560 nm.

Structural Confirmation : NMR spectroscopy, particularly ¹H NMR, provides critical information about the progress of reactions involving L-cysteine and aldehyde condensation toward thiazolidine cyclization.

Mass Spectrometry : ESI-MS spectrometry can be used to monitor reaction progress and confirm the identity of the final product, as demonstrated with similar thiazolidine-forming reactions.

Comparative Analysis of Preparation Methods

Yield Efficiency

When comparing the various preparation methods for this compound, yield considerations significantly influence method selection:

Table 4: Comparative Yield Analysis of Preparation Methods

| Preparation Method | Typical Yield Range | Advantages | Limitations |

|---|---|---|---|

| Chemical Synthesis via Condensation | Variable, dependent on conditions | Direct approach, potentially higher purity | May require multiple purification steps |

| Fermentative Production (cysEIV systems) | 1.0-5.0 g/L | Stereoselectivity, potential scalability | Longer production time, complex media requirements |

| Fermentative Production (cysEX systems) | 4.9-19.2 g/L | Higher yields, stereoselectivity | Genetic engineering complexity, downstream processing challenges |

The fermentative approach using the pACYC184/cysEX-GAPDH-ORF306 construct demonstrates particularly promising results, achieving the highest reported production levels. However, the specific applicability of these yields to Deferitrin production requires further validation.

Purity Considerations

The purity of the synthesized this compound significantly influences its efficacy as an iron chelator:

Chemical Synthesis : Generally offers greater control over reaction conditions and potentially higher initial purity, but may introduce specific impurities related to reagents or side reactions.

Fermentative Production : May result in a more complex mixture of compounds, necessitating more extensive purification. However, the biological systems provide excellent stereoselectivity.

Metal Precipitation : The ability of thiazolidine derivatives to precipitate with divalent metal ions offers a potential purification advantage, though care must be taken to ensure complete removal of the metals for therapeutic applications.

Scalability Analysis

For industrial-scale production of Deferitrin, scalability becomes a crucial consideration:

Chemical Synthesis : Offers consistent and reproducible results but may face challenges with heat transfer, mixing efficiency, and safety considerations when scaled up.

Fermentative Production : Generally offers better scalability through established bioreactor technologies. The lower toxicity of thiazolidine derivatives to cells compared to L-cysteine provides an advantage for fermentative production.

Hybrid Approaches : Combinations of biological and chemical methods may offer the best balance of stereoselectivity, yield, and scalability for large-scale production.

Physical and Chemical Properties

The physical and chemical properties of this compound influence both its preparation methods and applications:

Table 5: Physical and Chemical Properties of Deferitrin

| Property | Value | Relevance to Preparation |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₄S | Guides stoichiometry in synthesis |

| Molecular Weight | 253.274 g/mol | Affects purification approaches |

| Density | 1.5±0.1 g/cm³ | Influences separation techniques |

| Boiling Point | 525.8±60.0°C at 760 mmHg | Indicates thermal stability during processing |

| Flash Point | 271.8±32.9°C | Safety consideration during synthesis |

| LogP | -0.13 | Guides solvent selection in extraction |

| Vapour Pressure | 0.0±1.5 mmHg at 25°C | Affects drying conditions |

| Index of Refraction | 1.683 | Potential for purity analysis |

These properties must be considered when designing and optimizing preparation methods, particularly with regard to solvent selection, reaction conditions, and purification strategies.

Chemical Reactions Analysis

Types of Reactions

Deferitrin undergoes various chemical reactions, including:

Chelation: Deferitrin forms stable complexes with iron ions, facilitating their excretion from the body.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and enhancing its chelating efficiency.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of deferitrin include:

Desferrithiocin: The starting material for deferitrin synthesis.

Oxidizing and Reducing Agents: Used to modify the oxidation state of deferitrin during synthesis.

Major Products Formed

The primary product formed from deferitrin reactions is the deferitrin-iron complex, which is excreted from the body, reducing iron overload .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives in cancer therapy. The compound has been shown to induce reverse transformation in tumor cells, effectively reverting them to a more normal state. This mechanism suggests a novel approach to cancer treatment by targeting cellular membranes and altering their properties .

Antibacterial Properties

Thiazolidines have demonstrated promising antibacterial effects. Research indicates that (2Z,4S)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid can inhibit bacterial growth by interfering with essential bacterial enzymes. This activity is particularly relevant in the context of increasing antibiotic resistance, making thiazolidine derivatives valuable candidates for developing new antibacterial agents .

Anti-inflammatory Effects

Studies have also reported anti-inflammatory properties associated with thiazolidines. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation. The specific mechanisms of action are still under investigation but hold promise for treating inflammatory diseases .

Case Studies and Research Findings

Mechanism of Action

Deferitrin exerts its effects by binding to free iron ions in the body, forming stable complexes that are excreted predominantly through the fecal route . This mechanism helps reduce iron accumulation in tissues, preventing iron-induced damage and maintaining iron homeostasis . The molecular targets of deferitrin include iron ions, which it binds with high affinity, facilitating their removal from the body .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with selected analogs:

Key Research Findings

Electronic Properties: The target compound’s cyclohexadienone moiety introduces electron-deficient characteristics, contrasting with the electron-rich pyrimidine core in . This may enhance reactivity toward nucleophiles or metal coordination .

Stereochemical Influence : The 4S configuration in the thiazolidine ring is critical for chiral recognition in biological systems, similar to compound e and f .

Biological Potential: Thiazolidine derivatives (e.g., compounds e and f) are explored for antimicrobial and enzyme-inhibitory activities. The target compound’s dienone system could confer redox-modulating properties, distinct from the piperazine-based compound e .

Stability : The 4-methyl group in the target compound may improve metabolic stability compared to the 5,5-dimethyl analogs (e, f), which exhibit steric hindrance but reduced solubility .

Methodological Considerations

Structural elucidation of such compounds relies on techniques like X-ray crystallography (using software such as SHELX and WinGX ), which confirm stereochemistry and molecular geometry. For example, SHELXL’s refinement capabilities could resolve the Z-configuration of the cyclohexadienone group in the target compound.

Biological Activity

The compound (2Z,4S)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C11H11NO4S

- Molecular Weight : 253.28 g/mol

- IUPAC Name : 2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid

- Canonical SMILES : CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that thiazolidine derivatives can exhibit antioxidant properties and may influence pathways related to inflammation and cellular signaling.

Antioxidant Activity

Studies have demonstrated that thiazolidine derivatives possess significant antioxidant capabilities. For instance, the compound's ability to scavenge free radicals was assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). In vitro tests showed that the compound exhibited a notable IC50 value in these assays, indicating its potential as a natural antioxidant agent .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have shown promising results. The compound was tested against various cancer cell lines, revealing its capability to inhibit cell proliferation. Specifically, it demonstrated effectiveness against hematological cancer cells in vitro, suggesting a mechanism that may involve apoptosis induction .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 | 24.45 ± 1.24 | Inhibition of growth |

| U266 | 32.59 ± 4.32 | Inhibition of growth |

| MDA-MB-231 | >1000 | No significant effect |

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidine compounds have been explored in various studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Antioxidant Evaluation : A study assessed several thiazolidine derivatives for their antioxidant activity using the DPPH assay. The results indicated that modifications to the thiazolidine structure could enhance antioxidant potency .

- Cancer Cell Line Studies : In a comparative analysis involving multiple cancer cell lines, this compound exhibited significant cytotoxicity against K562 cells with an IC50 value of 24.45 µM. This highlights its potential as a lead compound for further anticancer drug development .

- Inflammation Modulation : Research has shown that thiazolidine derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting their role in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.